3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide is a complex organic compound that features a bromine atom, a morpholino group, and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide typically involves multiple steps. One common method includes the bromination of a benzamide precursor followed by the introduction of the morpholino and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone
- 3-Bromo-5-(trifluoromethyl)phenol
- 5-Bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide
Uniqueness
3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16BrF3N2O2 |
---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
3-bromo-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16BrF3N2O2/c19-14-3-1-2-12(10-14)17(25)23-15-11-13(18(20,21)22)4-5-16(15)24-6-8-26-9-7-24/h1-5,10-11H,6-9H2,(H,23,25) |
InChI Key |
WZHXLWIBTOHFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.